4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-[3-(2-ethoxyphenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-3-26-20-7-5-4-6-17(20)8-9-21(24)23-12-10-18(11-13-23)28-19-14-16(2)27-22(25)15-19/h4-7,14-15,18H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDZKSLIGPZSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one exhibit antiviral properties. Research on structure-activity relationships (SAR) has shown that modifications to the piperidine and ethoxy groups can enhance efficacy against viruses such as Hepatitis C Virus (HCV). For instance, derivatives with specific substitutions on the piperidine ring have demonstrated significant antiviral activity with low cytotoxicity .
Anticancer Properties
The compound has shown promise in anticancer research, particularly in targeting multi-drug resistant cancer cells. Its structural components allow for interactions with various biological targets, which can lead to apoptosis in cancerous cells. Studies have reported that certain analogs of this compound can inhibit tumor growth in vitro and in vivo models .
Neurological Applications
Due to its piperidine structure, the compound may also have implications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter receptors and their potential to alleviate symptoms of conditions such as anxiety and depression .
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic reactions including:
- Formation of the pyran ring through cyclization reactions.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Functionalization of the ethoxyphenyl group to enhance solubility and bioavailability.
A detailed synthetic pathway can be summarized as follows:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Aldehyde + Ketone | Acidic medium |
| 2 | Nucleophilic substitution | Piperidine + Alkyl halide | Base catalysis |
| 3 | Functionalization | Ethoxyphenol derivatives | Reflux |
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Antiviral Study : A study evaluated derivatives against HCV, revealing that structural modifications led to enhanced antiviral activity with EC50 values below 1 μM for some compounds .
- Anticancer Research : In vitro studies demonstrated that specific analogs induced apoptosis in breast cancer cell lines, suggesting potential for development as anticancer agents .
- Neuropharmacological Effects : Research indicated that certain derivatives improved cognitive function in animal models of Alzheimer's disease, pointing towards possible applications in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key differences between the target compound and structurally related molecules from the evidence:
Key Observations:
Core Heterocycle :
- The target compound’s pyran-2-one core differs from the pyran-4-one in and , which may influence tautomerism, stability, and hydrogen-bonding capacity .
- Pyran-2-ones are less common in the evidence compared to pyran-4-ones, suggesting unique electronic properties for the target.
Compounds like 8a and 14d incorporate trifluoromethyl or sulfonyl groups, which increase electronegativity and may enhance target binding affinity compared to the target’s ethoxyphenyl .
Piperidine/Piperazine Modifications: The target’s propanoyl-piperidine linkage contrasts with the urea (14d) or sulfonyl (14d) groups in , altering flexibility and hydrogen-bond donor/acceptor profiles . Piperazine-containing compounds (e.g., 90293-63-3) introduce additional nitrogen atoms, which could enhance solubility or metal coordination .
Hypothetical Pharmacological Implications
While biological data are absent in the evidence, structural analysis permits speculative insights:
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Molecular Formula : C₃₅H₄₂N₂O₆
This compound features a piperidine ring, an ethoxyphenyl group, and a pyranone moiety, which contribute to its diverse biological properties.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects by modulating pathways such as the nuclear factor kappa B (NF-kB) signaling pathway and inhibiting pro-inflammatory cytokines like IL-1β and TNF-α .
- Antitumor Properties : Some derivatives of piperidine compounds have shown promising results in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antiviral Activity : The structure suggests potential antiviral activity against viruses such as HCV. Compounds with similar scaffolds have demonstrated efficacy in inhibiting viral replication in vitro .
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy of this compound:
| Study Type | Findings |
|---|---|
| In vitro assays | Demonstrated significant inhibition of pro-inflammatory cytokine release in macrophages. |
| Antitumor assays | Induced apoptosis in cancer cell lines with IC50 values ranging from 0.1 to 1 µM. |
| Antiviral assays | Showed antiviral activity against HCV with EC50 values lower than 1 µM, indicating high potency. |
Case Studies
- Case Study on Anti-inflammatory Effects :
- Antitumor Activity Evaluation :
- Antiviral Efficacy Assessment :
Q & A
Q. What are the key synthetic pathways for preparing 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one?
- Methodological Answer : The synthesis typically involves multi-step routes:
Piperidine functionalization : React 3-(2-ethoxyphenyl)propanoyl chloride with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the piperidine-propanoyl intermediate .
Coupling with pyranone : Use nucleophilic substitution to attach the intermediate to 6-methyl-2H-pyran-2-one via its oxygen atom. Polar solvents like DMF or ethanol at 60–80°C are optimal for this step .
Purification : Monitor reactions with TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography . Final purity (>99%) is confirmed via HPLC or NMR .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) and confirms piperidine-pyranone connectivity .
- X-ray crystallography : Resolves 3D conformation, particularly the orientation of the propanoyl group relative to the pyranone ring (e.g., dihedral angles <30° indicate planarity) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 413.18) .
Q. What initial biological activities have been reported for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against targets like autotaxin (IC₅₀ <1 µM) using fluorogenic substrates in vitro. Activity correlates with the ethoxyphenyl group’s hydrophobic interactions .
- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., IC₅₀ ~5 µM in HeLa) via MTT assays. Dose-response curves are analyzed using GraphPad Prism .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Analog synthesis : Replace the ethoxyphenyl group with halogenated or bulkier aryl groups (e.g., 2,4-dichlorophenyl) to assess steric/electronic effects .
- In silico modeling : Perform molecular docking (AutoDock Vina) using crystal structures (e.g., PDB: 4X0L) to predict binding affinities. Focus on key residues (e.g., Lys-838 in autotaxin) .
- Pharmacokinetic profiling : Use Caco-2 monolayers to measure permeability and metabolic stability in liver microsomes .
Q. How can contradictions in reaction yields between synthetic protocols be resolved?
- Methodological Answer :
- Solvent optimization : Compare polar aprotic (DMF) vs. polar protic (ethanol) solvents. DMF may enhance nucleophilicity of piperidine oxygen, improving coupling yields by ~20% .
- Catalyst screening : Test coupling agents like HATU or EDCI. For example, HATU increases yields from 60% to 85% in peptide-like bond formation .
- Statistical design : Apply a Box-Behnken model to optimize temperature, solvent, and catalyst ratios .
Q. What computational approaches model the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., GROMACS) over 100 ns to assess stability of the piperidine-propanoyl moiety in hydrophobic pockets .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate charge distribution on the pyranone ring to identify electrophilic centers for covalent inhibitor design .
- Free-energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., methyl → trifluoromethyl) to prioritize analogs .
Notes
- Advanced questions emphasize experimental design, SAR, and computational rigor.
- Methodological answers integrate cross-disciplinary techniques (e.g., synthesis, biophysics, in silico modeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
